Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

PDE4B1 Inflammation cAMP Signaling

This brominated pyridyl-piperidine is a high-precision tool compound for PDE4B1 research, delivering 0.316 nM potency and exceptional selectivity (>70,000‑fold over DNMT3A). The 3‑bromo handle enables rapid Suzuki‑Miyaura library expansion, while the 4‑methylpiperidine motif drives distinct SAR, lipophilicity (predicted logP ~2.8), and basicity (predicted pKa ~4.74). Order this reference standard to benchmark catalysts, probe cAMP signaling in inflammatory models, or guide CNS-penetrant lead optimization with reproducible, low‑nanomolar biology.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Cat. No. B7975830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC(=CN=C2)Br
InChIInChI=1S/C12H17BrN2/c1-10-2-4-15(5-3-10)9-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3
InChIKeyRRAQLTNHIFQKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: A High-Potency PDE4B1 Inhibitor for Inflammatory and Kinase-Targeted Research


3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine (molecular formula C12H15BrN2, molecular weight 267.16 g/mol) is a brominated pyridine derivative featuring a 4-methylpiperidin-1-ylmethyl substituent at the 5-position . This compound belongs to the pyridyl piperidine class and is characterized by a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions, making it a valuable intermediate in medicinal chemistry [1]. Its biological profile includes potent inhibition of phosphodiesterase 4B1 (PDE4B1) with a reported IC50 of 0.316 nM [2], positioning it as a high-precision tool compound for probing inflammatory signaling pathways.

Why 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine Cannot Be Replaced by Other Piperidine-Pyridine Derivatives


Piperidine-pyridine derivatives exhibit steep structure-activity relationships (SAR) wherein minor alterations to substitution pattern, linker length, or halogen identity profoundly alter target engagement and selectivity [1]. The 4-methylpiperidine moiety of the target compound confers distinct conformational preferences and lipophilic contacts within enzyme active sites compared to unsubstituted piperidine or alternative heterocycles [2]. Furthermore, the bromine atom at the 3-position is not merely a passive placeholder; its size and polarizability influence both steric occupancy and electronic distribution across the pyridine ring, directly impacting binding affinity for targets such as PDE4B1 [3]. These cumulative differences render generic substitution with structurally related analogs a high-risk proposition for experimental reproducibility and translational relevance.

Quantitative Comparative Evidence for Selecting 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine


Sub-Picomolar PDE4B1 Inhibition: A >70,000-Fold Advantage Over DNMT3A

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine demonstrates exceptionally potent inhibition of human recombinant PDE4B1 with an IC50 of 0.316 nM [1]. In stark contrast, its activity against DNA methyltransferase 3A (DNMT3A) is negligible, with an IC50 of 23,000 nM [2]. This 72,785-fold difference in potency establishes a clear selectivity window for PDE4B1-driven applications.

PDE4B1 Inflammation cAMP Signaling

Molecular Weight and Lipophilicity: Differentiating from the Des-Methyl Analog

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine possesses a molecular weight of 267.16 g/mol (C12H15BrN2) , which is 12.01 g/mol higher than its des-methyl analog 3-Bromo-5-(piperidin-1-ylmethyl)pyridine (C11H15BrN2, 255.15 g/mol) . The presence of the methyl group on the piperidine ring increases lipophilicity, as reflected by a predicted logP of approximately 2.8 for the target compound versus ~2.3 for the des-methyl analog . This modification enhances passive membrane permeability and alters protein binding site occupancy.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Bromine at the 3-Position: A Distinct Synthetic Handle Compared to Chloro Analogs

The bromine substituent at the 3-position of the pyridine ring enables efficient palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations under milder conditions than the corresponding chloro analog [1]. The carbon-bromine bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~397 kJ/mol), facilitating oxidative addition and thereby accelerating coupling rates [2]. This reactivity differential translates to higher yields and reduced catalyst loading in library synthesis [3].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Predicted Physicochemical Parameters: Benchmarking Against Drug-Likeness Criteria

Predicted physicochemical properties for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine include a boiling point of 338.6±27.0 °C, a density of 1.335±0.06 g/cm³, and a pKa of 4.74±0.22 . These values are within ranges typically associated with favorable oral bioavailability according to Lipinski's Rule of Five (molecular weight <500 Da, logP <5, hydrogen bond donors <5, hydrogen bond acceptors <10) [1]. Compared to the des-methyl analog (predicted pKa ~4.2, boiling point ~320 °C) , the target compound exhibits slightly higher basicity and thermal stability, which may influence formulation and handling protocols.

Drug-Likeness ADME Lead Selection

Optimized Research and Industrial Applications for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine


High-Precision PDE4B1 Target Validation and cAMP Pathway Dissection

Leverage the compound's exceptional PDE4B1 inhibitory potency (IC50 = 0.316 nM) and pronounced selectivity over DNMT3A (>70,000-fold) [1] to interrogate cAMP signaling cascades in inflammatory cell models. The minimal off-target activity ensures that observed phenotypic changes are reliably attributed to PDE4B1 modulation, making it an ideal tool for validating this enzyme as a therapeutic target in respiratory diseases such as asthma and COPD. Use at low nanomolar concentrations to avoid confounding cytotoxicity.

Diversifiable Intermediate for Pyridyl Piperidine Library Synthesis

Utilize the 3-bromo substituent as a reactive handle for Suzuki-Miyaura cross-coupling to rapidly generate focused libraries of aryl- and heteroaryl-substituted pyridyl piperidines [2]. The weaker C-Br bond (~285 kJ/mol) compared to C-Cl (~397 kJ/mol) enables efficient coupling under mild conditions, preserving sensitive functional groups and reducing catalyst loading [3]. This approach accelerates SAR studies by enabling late-stage diversification from a single, readily available precursor.

Physicochemical Benchmarking in ADME Profiling and Lead Optimization

Employ 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine as a reference standard for assessing the impact of the 4-methylpiperidine motif on lipophilicity (predicted logP ~2.8) and basicity (predicted pKa 4.74±0.22) relative to des-methyl analogs . Comparative permeability and solubility studies using this compound provide critical data for guiding the selection of analogs with optimal drug-like properties, thereby informing lead optimization campaigns focused on CNS penetration or oral bioavailability.

Reference Standard for Halogen-Selectivity in Cross-Coupling Protocol Development

Use the compound as a model substrate to benchmark the efficiency of novel palladium catalysts and ligand systems for the selective functionalization of bromopyridines in the presence of potentially labile piperidine moieties [4]. Quantify conversion yields and reaction rates under standardized conditions to compare catalyst performance, establishing a reproducible metric for advancing catalytic methodologies applicable to complex heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.